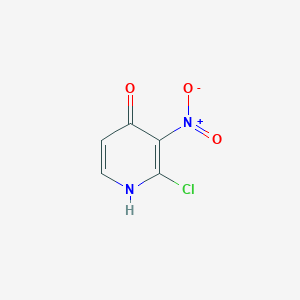

2-Chloro-3-nitropyridin-4-OL

描述

Contextualization of Nitropyridine Derivatives in Heterocyclic Chemistry

Among the myriad of pyridine (B92270) derivatives, nitropyridines are a particularly important class. The introduction of a nitro group (-NO2) onto the pyridine ring significantly alters its chemical reactivity, primarily due to the group's strong electron-withdrawing nature. This functionalization makes nitropyridines valuable precursors for a wide range of polyfunctional and fused heterocyclic systems. mdpi.comntnu.no Although historically considered an underexplored class of compounds, recent advancements in synthetic methodologies have made a diverse array of substituted nitropyridines more accessible. ntnu.no

Nitropyridines serve as key intermediates in the synthesis of biologically active molecules. mdpi.com The nitro group can be readily transformed into other functional groups, such as amines, which are crucial for building more complex molecular architectures. For instance, the reduction of a nitro group to an amino group is a common step in the synthesis of compounds with potential therapeutic applications. guidechem.com Furthermore, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles onto the pyridine ring. ntnu.no This reactivity makes nitropyridine derivatives versatile platforms for developing novel compounds in medicinal chemistry, agrochemicals, and materials science. mdpi.com

Overview of 2-Chloro-3-nitropyridin-4-OL within Pyridine Research

This compound is a polysubstituted pyridine derivative that embodies the synthetic utility of this class of compounds. It is characterized by the presence of a chloro group at the 2-position, a nitro group at the 3-position, and a hydroxyl group at the 4-position of the pyridine ring. Due to keto-enol tautomerism, it can also exist as 2-Chloro-3-nitro-1H-pyridin-4-one. chembk.com This compound serves as a crucial intermediate in the synthesis of more complex heterocyclic structures. innospk.comgoogle.com

The synthesis of this compound has been approached through various routes. One common method involves the selective hydrolysis of a precursor like 2,4-dichloro-3-nitropyridine (B57353). google.com In a documented procedure, 2,4-dichloro-3-nitropyridine is heated with sodium acetate (B1210297) in dimethylformamide (DMF). google.com This reaction selectively replaces the chlorine atom at the 4-position with an acetoxy group, which is then hydrolyzed to the hydroxyl group of the final product upon workup with an aqueous solution of ammonium (B1175870) chloride. google.com Another synthetic pathway starts from 2,4-dihydroxy-3-nitropyridine (B116508), which is treated with phosphorus oxychloride to yield the dichloro intermediate that is subsequently converted to the target molecule. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 629655-23-8 chembk.com |

| Molecular Formula | C5H3ClN2O3 chembk.com |

| Molecular Weight | 174.54 g/mol chembk.com |

| Appearance | Yellow solid/crystal chembk.com |

| Predicted Boiling Point | 408.2 ± 40.0 °C chembk.com |

| Predicted Density | 1.664 ± 0.06 g/cm³ chembk.com |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C bldpharm.com |

This table is based on predicted and available data. Physical properties can vary based on experimental conditions.

Scope and Research Trajectories of this compound

The primary research application of this compound is as a building block in organic synthesis. Its multiple functional groups offer several reaction sites, allowing for sequential and regioselective modifications. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, and the nitro group at the 3-position can be reduced to an amino group, which can then undergo a variety of further reactions.

A significant area of research involving this compound is its use as a precursor for the synthesis of fused heterocyclic systems. For example, it is a key intermediate in the preparation of various substituted imidazo[4,5-b]pyridines and other complex ring systems that are of interest in medicinal chemistry. The general strategy often involves the reduction of the nitro group to an amine, followed by reactions to construct the fused ring.

Research has also explored the reactivity of related 2-chloro-3-nitropyridine (B167233) derivatives. Studies on the reaction of 2-chloro-3-nitropyridine with hydroxide (B78521) ions have shown that it can undergo ring-opening to form an unstable intermediate. researchgate.net This intermediate, a pseudo-cis form, isomerizes to a more stable pseudo-trans geometry, which, unlike the intermediate from the 5-nitro isomer, does not readily undergo ring closure. researchgate.netcdnsciencepub.com This highlights the subtle yet critical influence of substituent positioning on the reactivity and reaction pathways of nitropyridine derivatives.

The synthetic versatility of this compound and its derivatives continues to make them valuable tools for chemists exploring new molecular entities with potential applications in various scientific fields.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-3-nitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-5-4(8(10)11)3(9)1-2-7-5/h1-2H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJVVCCIZKLJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671914 | |

| Record name | 2-Chloro-3-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629655-23-8 | |

| Record name | 2-Chloro-3-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Nitropyridin 4 Ol and Analogues

Direct Synthetic Pathways to 2-Chloro-3-nitropyridin-4-OL

The direct synthesis of this compound often starts from readily available di-substituted pyridine (B92270) derivatives. These methods typically involve selective substitution or transformation reactions to introduce the desired chloro, nitro, and hydroxyl groups at the correct positions on the pyridine ring.

Synthesis from 2,4-Dihydroxy-3-nitropyridine (B116508)

One common route to this compound involves the chlorination of 2,4-dihydroxy-3-nitropyridine. This precursor is first reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl groups into chloro groups, yielding 2,4-dichloro-3-nitropyridine (B57353). google.comgoogle.com This intermediate can then be selectively hydrolyzed to replace the chloro group at the 4-position with a hydroxyl group.

A process described in patent literature involves treating 2,4-dihydroxy-3-nitropyridine with phosphorus oxychloride in the presence of a phase transfer catalyst like benzyltriethylammonium chloride and a solvent such as acetonitrile (B52724) to produce 2,4-dichloro-3-nitropyridine. google.com Subsequent reaction of the isolated 2,4-dichloro-3-nitropyridine with a reagent like cesium acetate (B1210297) in N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 80°C) leads to the formation of this compound. google.comambeed.com

Synthesis from 2,4-Dichloro-3-nitropyridine

The conversion of 2,4-dichloro-3-nitropyridine to this compound is a crucial step in several synthetic strategies. This transformation relies on the differential reactivity of the two chlorine atoms on the pyridine ring. The chlorine at the 4-position is generally more susceptible to nucleophilic substitution than the one at the 2-position.

A widely employed method involves heating 2,4-dichloro-3-nitropyridine with a mild base in a suitable solvent. For instance, reacting 2,4-dichloro-3-nitropyridine with sodium acetate in N,N-dimethylformamide (DMF) at a temperature of around 120-125°C for a few hours results in the selective replacement of the 4-chloro group, yielding this compound. google.comambeed.comambeed.com The reaction mixture is then typically worked up by adding a saturated ammonium (B1175870) chloride solution. ambeed.comambeed.com

Another variation of this method uses cesium acetate in DMF at a lower temperature of 80°C to achieve the same transformation. ambeed.com After the reaction, the mixture is cooled and quenched with saturated aqueous ammonium chloride. ambeed.com

Preparation from 4-Chloro-3-nitropyridin-2-ol

An alternative synthetic route starts from 4-chloro-3-nitropyridin-2-ol. This compound can be converted to the intermediate 2,4-dichloro-3-nitropyridine by treatment with phosphorus oxychloride. google.com A base such as triethylamine, diisopropylethylamine, dimethylamine, tributylamine, or pyridine can be used in this reaction, which is typically maintained at a temperature between 80-100°C for several hours. google.com Once the 2,4-dichloro-3-nitropyridine is formed and isolated, it can then be converted to the final product, this compound, as described in section 2.1.2.

Precursor Synthesis and Nitration Strategies

The synthesis of the necessary precursors for the direct pathways often involves nitration of halogenated aminopyridines. The regioselectivity of the nitration reaction is a critical factor in these syntheses.

Nitration of Halogenated Aminopyridines for Precursor Formation

The introduction of a nitro group onto a pyridine ring is a key step in creating the necessary precursors. The direct nitration of pyridine itself is often challenging due to the electron-deficient nature of the ring and the basicity of the nitrogen atom, which can form a salt with the acid catalyst. kochi-tech.ac.jp Therefore, nitration is often performed on activated pyridine derivatives, such as aminopyridines.

For example, 4-chloro-2-aminopyridine can be subjected to nitration using a mixture of nitric acid and sulfuric acid to produce 4-chloro-2-amino-3-nitropyridine. google.com This nitrated compound can then be further transformed. For instance, it can undergo diazotization using sodium nitrite (B80452) and hydrochloric acid at low temperatures (0-5°C), followed by hydrolysis at an elevated temperature (60-80°C), to yield 4-chloro-3-nitropyridin-2-ol. google.com This product can then be used as described in section 2.1.3.

A significant challenge in the nitration of aminopyridines is controlling the position of the incoming nitro group. The nitration of 2-aminopyridine (B139424), for instance, often leads to a mixture of isomers, with the 5-nitro isomer being the major product and the 3-nitro isomer being the minor one. google.comsapub.org This lack of regioselectivity necessitates separation of the isomers, which can be a tedious process.

To overcome this, a common strategy is to "block" the more reactive position with a halogen atom before nitration. For example, the 5-position of a 2-aminopyridine can be halogenated first. google.com Subsequent nitration then directs the nitro group to the 3-position, leading to the formation of a 2-amino-3-nitro-5-halogenopyridine. google.com The halogen at the 5-position can then be removed if necessary. This approach provides a more controlled and regioselective route to the desired 3-nitro-substituted pyridine precursors.

Optimization of Nitrating Conditions

The synthesis of nitropyridine derivatives, key intermediates for compounds like this compound, requires careful optimization of nitrating conditions to ensure both efficiency and safety. The nitration of pyridine rings is often challenging due to the electron-deficient nature of the heterocycle, which can lead to harsh reaction conditions and potential side reactions.

A common method for nitration involves the use of a mixed acid system, typically consisting of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The ratio of these acids is a critical parameter to control. For instance, in the nitration of 2-chloropyridine (B119429) oxide, a volume ratio of HNO₃ to H₂SO₄ between 1:1.6 and 1:2 has been found to be effective for introducing a nitro group while preventing decomposition of the starting material. Temperature is another crucial factor; reactions are often initiated at low temperatures (e.g., 0°C) and then gradually warmed to higher temperatures (e.g., 100°C) to control the exothermic nature of the reaction and improve yield. prepchem.com

Alternative nitrating agents have also been explored to achieve milder reaction conditions and better selectivity. Dinitrogen pentoxide (N₂O₅) in an organic solvent like dichloromethane (B109758) is one such agent. ntnu.no This method proceeds through the formation of an N-nitropyridinium nitrate (B79036) intermediate. ntnu.no The subsequent treatment with a solution of sodium bisulfite in a methanol (B129727)/water mixture allows for the isolation of the 3-nitropyridine (B142982) product. ntnu.no

Recent advancements have focused on developing even more versatile and powerful nitrating reagents. N-nitropyrazoles, for example, have shown significant promise. nih.gov Optimization of this approach has led to the use of tert-butyl nitrite (TBN) as a nitro source with ceric ammonium nitrate (CAN) and oxygen as oxidants in acetonitrile at elevated temperatures. nih.gov These conditions have proven effective for the N-H nitration of a variety of substituted pyrazoles, which can then act as nitrating agents themselves. nih.gov The reactivity of these N-nitropyrazoles can be tuned by the substituents on the pyrazole (B372694) ring, allowing for the nitration of a broad range of aromatic compounds under controlled conditions. nih.gov

The table below summarizes various optimized conditions for the nitration of pyridine and its derivatives.

| Starting Material | Nitrating Agent/System | Solvent | Temperature | Yield | Reference |

| 2-Chloropyridine Oxide | Conc. HNO₃ / H₂SO₄ (1:1.6–1:2) | - | 0°C to 100°C | 65-70% | |

| Pyridine | Dinitrogen Pentoxide | Dichloromethane | Room Temp. | Moderate | ntnu.no |

| 2-Phenylpyridine | t-BuONO, TEMPO, 6N HCl | Toluene, CH₃CN | 70°C | 87% | acs.org |

| Substituted Pyrazoles | TBN, CAN, O₂ | Acetonitrile | 100°C | 38-95% | nih.gov |

Nitration of Pyridin-2-ol to 3-Nitropyridin-2-ol

A direct and efficient method for the synthesis of 3-nitropyridin-2-ol involves the nitration of pyridin-2-ol. guidechem.com This transformation is a key step in a two-step synthesis of 2-chloro-3-nitropyridine (B167233). The nitration is typically carried out using a mixture of sulfuric acid and nitric acid in water. guidechem.com The reaction is allowed to proceed for an extended period, for example, 18 hours, at a moderately elevated temperature of 60°C to ensure the formation of the desired product. guidechem.com This method provides a straightforward route to 3-nitropyridin-2-ol, which can then be subjected to halogenation to yield the target 2-chloro-3-nitropyridine. guidechem.com

Halogenation and Hydroxylation Reactions in Nitropyridine Synthesis

Conversion of Hydroxyl to Chloro Groups (e.g., using Phosphorous Oxychloride)

The conversion of a hydroxyl group on a pyridine ring to a chloro group is a common and crucial transformation in the synthesis of various pyridine derivatives. This is often achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). For example, in the synthesis of 4-chloro-2-aminopyridine from 2,4-dihydroxy-3-nitropyridine, POCl₃ is used in acetonitrile in the presence of a catalyst. Thionyl chloride (SOCl₂) is another effective reagent for this type of halogenation. In the synthesis of 2-chloro-3-nitropyridine from 3-nitropyridin-2-ol, the reaction is carried out with thionyl chloride in N,N-dimethylformamide at 110°C for 3 hours. guidechem.com

Subsequent Hydrolysis for Hydroxyl Group Reintroduction

In some synthetic pathways, a chloro group is later converted back to a hydroxyl group. This hydrolysis can be accomplished under various conditions. For instance, the synthesis of this compound from 2,4-dichloro-3-nitropyridine is achieved by heating the starting material with sodium acetate in dimethylformamide at 120-125°C for 2 hours. google.com This is followed by treatment with a saturated ammonium chloride solution. google.com Another example involves the hydrolysis of a diazotized amino group, which can be considered an indirect method of reintroducing a hydroxyl group. In the synthesis of 4-chloro-3-nitropyridin-2-ol, 4-chloro-2-amino-3-nitropyridine is treated with sodium nitrite and hydrochloric acid at 0-5°C, followed by heating to 60-80°C to facilitate hydrolysis. google.com

Advanced Synthetic Approaches and Reaction Optimization

Catalyst-Mediated Transformations (e.g., Phase Transfer Catalysis)

Catalysis plays a significant role in optimizing the synthesis of nitropyridine derivatives by enhancing reaction rates, improving yields, and enabling milder reaction conditions. Phase transfer catalysis is one such advanced approach. For example, in the chlorination of 2,4-dihydroxy-3-nitropyridine using phosphorus oxychloride, benzyltriethylammonium chloride is employed as a phase transfer catalyst in acetonitrile to facilitate the reaction. This catalytic approach allows for efficient conversion under conditions that might otherwise be less effective.

The table below details examples of halogenation, hydrolysis, and catalyzed reactions in nitropyridine synthesis.

| Starting Material | Reagent(s) | Catalyst | Product | Yield | Reference |

| 3-Nitropyridin-2-ol | Thionyl chloride, N,N-dimethylformamide | - | 2-Chloro-3-nitropyridine | - | guidechem.com |

| 2,4-Dichloro-3-nitropyridine | Sodium acetate, Dimethylformamide | - | This compound | - | google.com |

| 2,4-Dihydroxy-3-nitropyridine | POCl₃, Acetonitrile | Benzyltriethylammonium chloride | 4-Chloro-2-aminopyridine | - |

Metal-Free Reduction of Nitro Arenes in Precursor Synthesis

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of many heterocyclic compounds. In the context of preparing precursors for this compound, such as 2-chloro-3-aminopyridine, metal-free reduction methods offer significant advantages over traditional metal-catalyzed hydrogenations or reductions using stoichiometric metal reagents, which can suffer from issues of chemoselectivity and metal contamination.

Recent advancements in organic synthesis have led to the development of highly efficient and chemoselective metal-free reduction systems. One notable method involves the use of diboron (B99234) reagents. For instance, the combination of bis(pinacolato)diboron (B136004) (B₂pin₂) and an appropriate activator can effectively reduce nitroarenes to their corresponding anilines. These reactions often exhibit broad functional group tolerance, which is crucial when dealing with highly functionalized pyridines. A study demonstrated the rapid and chemoselective reduction of aromatic nitro compounds at room temperature using tetrahydroxydiboron (B82485) [B₂(OH)₄] as the reductant and 4,4′-bipyridine as an organocatalyst. guidechem.com This system was shown to be compatible with sensitive functional groups like halogens, which is directly relevant to the synthesis of chloro-substituted pyridine precursors. In one instance, 2-chloro-3-aminopyridine was obtained in a 90% yield from 2-chloro-3-nitropyridine using this method. acs.org

Another powerful metal-free approach utilizes BF₃·SMe₂ as both a Lewis acid activator and a thiomethyl source, which has been shown to unexpectedly reduce nitropyridines. diva-portal.org For example, the reaction of 2-chloro-3-nitropyridine with BF₃·SMe₂ yielded 2-chloro-3-aminopyridine in 51% yield, alongside a tandem reduction/insertion product. diva-portal.org While traditional methods using iron in acidic media or tin and hydrochloric acid are effective, they often require harsh conditions and can generate significant waste. orgsyn.org

The key advantages of these metal-free methods are the mild reaction conditions, high chemoselectivity, and the avoidance of transition metal contaminants in the final product.

Table 1: Comparison of Metal-Free Nitro Reduction Methods for Pyridine Derivatives

| Reagent/System | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| B₂(OH)₄ / 4,4'-bipyridine | 2-Chloro-3-nitropyridine | 2-Chloro-3-aminopyridine | 90 | acs.org |

| BF₃·SMe₂ | 2-Chloro-3-nitropyridine | 2-Chloro-3-aminopyridine | 51 | diva-portal.org |

Microwave-Assisted Cyclization Reactions for Pyridine Derivatives

Microwave-assisted organic synthesis has emerged as a transformative technology, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. The synthesis of the pyridine core, a critical step in obtaining precursors for this compound, can be significantly accelerated and improved using microwave irradiation.

Various cyclization strategies for constructing the pyridine ring can be adapted for microwave synthesis. Multi-component reactions (MCRs), which allow for the assembly of complex molecules from simple starting materials in a single step, are particularly well-suited for this technology. For instance, a one-pot, four-component reaction of a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate under microwave irradiation can produce highly functionalized pyridines in excellent yields (82-94%) within a few minutes (2-7 min). nih.govacs.org In contrast, the same reactions under conventional heating required 6-9 hours and gave lower yields (71-84%). nih.govacs.org

The synthesis of polysubstituted pyridines can also be achieved through microwave-assisted tandem reactions. A one-pot three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine under microwave irradiation provides a rapid and metal-free route to 2,3-disubstituted imidazo[1,2-a]pyridines in good to very good yields. guidechem.com While not directly yielding the target scaffold, this demonstrates the power of microwave heating in complex heterocycle synthesis.

For the synthesis of precursors to this compound, one could envision a microwave-assisted approach for the construction of a suitably substituted pyridine ring. For example, the cyclization of precursors leading to a 2-chloro-4-hydroxypyridine (B96057) derivative could be significantly expedited. A patent describes the synthesis of this compound from 2,4-dichloro-3-nitropyridine and sodium acetate in dimethylformamide at 120-125°C for 2 hours. google.com The application of microwave heating in such a substitution reaction could potentially reduce the reaction time and improve efficiency.

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating in Pyridine Synthesis

| Reaction Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| One-pot, four-component synthesis of 3-cyanopyridines | Microwave | 2-7 min | 82-94 | nih.govacs.org |

| Conventional (reflux) | 6-9 h | 71-84 | nih.govacs.org | |

| Synthesis of Schiff base ligands for metal complexes | Microwave | 4-5 min | 87-88 | mdpi.com |

| Conventional (reflux) | 3-4 h | 70-72 | mdpi.com |

Comparative Analysis of Synthetic Efficiency and Challenges

The choice of synthetic methodology for a target molecule like this compound depends on a variety of factors, including efficiency, cost, scalability, and the ability to overcome inherent chemical challenges.

Efficiency: As highlighted in the previous sections, modern techniques such as metal-free reductions and microwave-assisted reactions offer significant advantages in terms of efficiency. Metal-free reductions can provide high yields under mild conditions, avoiding the need for expensive and toxic heavy metal catalysts. Microwave-assisted synthesis consistently demonstrates a dramatic reduction in reaction times, often from hours to minutes, while frequently providing higher yields than conventional heating methods. nih.govacs.orgresearchgate.net For example, in the synthesis of certain pyridine derivatives, microwave irradiation led to yields of 82-94% in minutes, whereas conventional heating only afforded 71-84% yields over several hours. nih.govacs.org

Challenges: The synthesis of polysubstituted pyridines, including precursors to this compound, is not without its challenges.

Regioselectivity: The introduction of multiple substituents onto a pyridine ring in a controlled manner is a significant hurdle. For instance, the nitration of 2-amino-4-chloropyridine (B16104) can lead to a mixture of 3-nitro and 5-nitro isomers, which then require separation. google.com Similarly, direct functionalization of the pyridine ring often yields mixtures of regioisomers, necessitating the use of pre-functionalized starting materials or complex directing group strategies. core.ac.ukorganic-chemistry.org

Functional Group Tolerance: The presence of multiple reactive functional groups, such as chloro, nitro, and hydroxyl groups in the target molecule and its precursors, requires careful selection of reagents and reaction conditions to avoid unwanted side reactions. The chemoselectivity of metal-free reduction methods is a significant advantage in this regard, as they can selectively reduce a nitro group in the presence of a halogen. guidechem.com

Harsh Conditions and Hazardous Reagents: Traditional methods for the synthesis of pyridine derivatives can involve harsh conditions, such as high temperatures and strong acids or bases, and the use of hazardous reagents like phosphorus oxychloride. google.com A patent for the synthesis of this compound highlights the drawbacks of prior art, including the use of hazardous sulfur dioxide gas and costly reagents. google.com Modern methods, particularly microwave-assisted and metal-free approaches, often utilize milder conditions and can reduce the reliance on such hazardous materials.

Applications in Medicinal Chemistry and Biological Activity of Derivatives

Pharmacological Profiles and Cellular Mechanisms of Action of Derivatives

Derivatives stemming from the 2-chloro-3-nitropyridine framework, especially naphthyridines, exhibit compelling pharmacological profiles, primarily as anticancer agents. Their mechanisms of action are multifaceted, involving the disruption of cell cycle progression, induction of programmed cell death, and inhibition of key cellular enzymes.

A significant body of research has been dedicated to evaluating the antiproliferative effects of naphthyridine derivatives against various human cancer cell lines. These compounds have shown potent activity, often with IC50 values in the low micromolar to nanomolar range.

A series of newly synthesized 2-phenyl-7-methyl-1,8-naphthyridine derivatives were evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF7). Several of these derivatives displayed better activity than the known kinase inhibitor staurosporine, with IC50 values as low as 1.47 µM. nih.gov Another study on pyrazolo-pyridine and pyrazolo-naphthyridine derivatives identified compounds that were highly active against cervical cancer (HeLa) and breast cancer (MCF-7) cells. nih.gov The broad applicability of these derivatives is further highlighted by their activity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. mdpi.com

Table 1: Antiproliferative Activity of Selected Naphthyridine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| 1,8-Naphthyridine Derivative 10c | MCF-7 (Breast) | 1.47 µM | nih.gov |

| 1,8-Naphthyridine Derivative 8d | MCF-7 (Breast) | 1.62 µM | nih.gov |

| 1,8-Naphthyridine Derivative 4d | MCF-7 (Breast) | 1.68 µM | nih.gov |

| Pyrazolo-naphthyridine 5k | MCF-7 (Breast) | Potent Activity | nih.gov |

| Pyrazolo-naphthyridine 5j | HeLa (Cervical) | Potent Activity | nih.gov |

| Aaptamine Analog 24 | Adult T-cell Leukemia | 0.29 µM | nih.gov |

| Bisleuconothine A 54 | HCT116 (Colon) | 3.18 µM | nih.gov |

One of the primary mechanisms by which these derivatives exert their antiproliferative effects is by interfering with the cell cycle. A common observation is the arrest of cancer cells in the G2/M phase of the cell cycle. This prevents the cells from entering mitosis and subsequently leads to cell death.

For example, certain chalcone derivatives have been shown to induce a significant G2/M arrest in ovarian cancer cell lines. researchgate.net Similarly, studies on other heterocyclic compounds have demonstrated a dose-dependent increase in the G2/M cell population in treated cancer cells. rsc.org Naphthalimide derivatives, which share structural similarities with naphthyridines, have been specifically shown to arrest the cell cycle at the G2 phase, preventing entry into mitosis. This G2/M arrest is often linked to the modulation of key regulatory proteins like cyclin-dependent kinases (CDKs) and cyclins. For instance, the cytotoxic compound Janerin was found to cause cell cycle arrest at the G2/M phase by decreasing the CDK1/Cyclin-B complex.

Beyond halting cell proliferation, many naphthyridine derivatives are potent inducers of apoptosis, or programmed cell death. This process is crucial for eliminating cancerous cells and is often mediated through distinct signaling pathways.

Research has shown that these derivatives can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. A novel naphthyridine derivative, named 3u, was found to induce apoptosis at high concentrations in human melanoma cells by upregulating death receptors. The intrinsic pathway is also a common target. Studies on pyrazolo-naphthyridine derivatives confirmed the induction of apoptosis in cancer cells through a decrease in mitochondrial membrane potential and increased levels of activated caspase-9 and caspase-3/7. nih.gov The activation of these executioner caspases leads to the cleavage of critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), and ultimately results in DNA fragmentation and cell death. nih.gov

A key target for many potent anticancer agents is the cellular cytoskeleton, specifically the microtubules. These dynamic protein polymers are essential for cell division, forming the mitotic spindle that segregates chromosomes. Disruption of microtubule dynamics leads to mitotic arrest and cell death.

Some naphthyridine derivatives have been identified as antimitotic agents that interfere with microtubule polymerization. mdpi.com These compounds appear to interact with tubulin, the protein subunit of microtubules, often at the colchicine binding site, thereby inhibiting the assembly of the mitotic spindle. mdpi.com Furthermore, novel 3-nitropyridine (B142982) analogues have been reported as a new class of microtubule-targeting agents that inhibit tubulin polymerization by binding to the colchicine site. nih.gov This disruption of microtubule function is a powerful mechanism for inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.

The pharmacological activity of naphthyridine derivatives is also attributed to their ability to inhibit various enzymes and protein kinases that are critical for cancer cell survival and proliferation. The planar, heteroaromatic structure of the naphthyridine core makes it an effective scaffold for designing specific enzyme inhibitors.

Naphthyridine derivatives have been reported to inhibit a range of protein kinases, including PI3Kδ, CK2, Akt1/2, and MET, which are often dysregulated in cancer. nih.gov For instance, specific 1,5-naphthyridine derivatives have been developed as potent dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K). mdpi.com More recently, naphthyridinone derivatives have been discovered as selective and potent inhibitors of PKMYT1, a crucial regulator of the G2/M cell cycle transition, demonstrating in vivo antitumor efficacy. nih.gov This ability to target key kinases underscores the therapeutic potential of this class of compounds.

Table 2: Enzyme and Kinase Inhibition by Naphthyridine Derivatives

| Derivative Class | Target Enzyme/Kinase | Biological Context | Source |

|---|---|---|---|

| 1,5-Naphthyridines | P. falciparum PI4K | Antimalarial | mdpi.com |

| Naphthyridinones | PKMYT1 | Anticancer (G2/M Regulation) | nih.gov |

| 1,5-Naphthyridines | PI3Kδ | Inflammation, Cancer | nih.gov |

| 1,8-Naphthyridines | Topoisomerase II | Anticancer | mdpi.commdpi.com |

Enzyme and Kinase Inhibitory Potency

Structure-Activity Relationship (SAR) Studies of Functionalized Pyridines

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyridine-based compounds. Research has shown that specific functional groups and their positions on the pyridine ring are key determinants of biological activity. nih.gov The presence of electron-donating or hydrogen-bonding groups such as methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups often enhances the antiproliferative activity of pyridine derivatives. nih.gov

Conversely, the inclusion of halogen atoms or other bulky groups can sometimes lead to lower biological activity. nih.gov In the context of nitropyridine derivatives, the nitro group itself is a critical structural motif. It not only activates the chloropyridine moiety for nucleophilic aromatic substitution, a key step in synthesizing more complex derivatives, but it can also help to promote the molecule's active conformation through the formation of intramolecular hydrogen bonds. mdpi.com

Table 1: Influence of Functional Groups on the Biological Activity of Pyridine Derivatives

| Functional Group | General Effect on Activity | Reference |

|---|---|---|

| Methoxy (-OMe) | Enhances antiproliferative activity | nih.gov |

| Hydroxyl (-OH) | Enhances antiproliferative activity | nih.gov |

| Amino (-NH2) | Enhances antiproliferative activity | nih.gov |

| Nitro (-NO2) | Activates pyridine ring for synthesis; promotes active conformation | mdpi.com |

| Halogens (e.g., -Cl, -Br) | May decrease antiproliferative activity | nih.gov |

This table provides a generalized summary based on available research.

Varying the substituents on the pyridine core allows for the fine-tuning of a compound's potency and selectivity for its biological target. For example, in one study of pyridine derivatives, increasing the number of methoxy (-OMe) groups on the structure led to a significant increase in potency, as reflected by a lower IC₅₀ value. nih.gov

Similarly, studies on pyridine diamine derivatives as cholinesterase inhibitors revealed that the nature and position of substituents dramatically affect inhibitory potency. The insertion of a halogen atom in the para position of a phenyl ring substituent, or the replacement of the phenyl ring with a 3,4,5-trimethoxyphenyl group, caused a marked reduction in inhibition against the EeAChE enzyme. nih.gov This demonstrates that even subtle electronic or steric changes to substituents can profoundly modulate the biological activity and selectivity of the parent pyridine compound. nih.gov

Table 2: Effect of Phenyl Ring Substitution on EeAChE Inhibition by Pyridine Diamine Derivatives

| Compound Type | Substituent on Phenyl Ring | % Inhibition at 9 μM | Reference |

|---|---|---|---|

| Pyridine diamine derivative | Unsubstituted Phenyl | 73% | nih.gov |

| Pyridine diamine derivative | Halogen at para-position | 24-30% | nih.gov |

Data adapted from a study on multitarget cholinesterase inhibitors to illustrate the principle of substituent variation.

Analytical and Computational Characterization of 2 Chloro 3 Nitropyridin 4 Ol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and functional groups of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2-Chloro-3-nitropyridin-4-ol, ¹H and ¹³C NMR would provide direct evidence for the proton and carbon framework, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chloro, nitro, and hydroxyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the chemical environment of each carbon atom in the pyridine ring. The positions of the signals would be characteristic of the substitution pattern and the electronic nature of the substituents.

Currently, specific experimental NMR data for this compound is not widely available in published literature.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of this compound in the solid state. Such an analysis would confirm the planar structure of the pyridine ring and the geometry of the substituent groups.

At present, there are no publicly available single-crystal X-ray diffraction data for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound. Analysis of the fragmentation patterns can provide significant structural information. For this compound, a high-resolution mass spectrum would confirm its molecular formula, C₅H₃ClN₂O₃.

Detailed experimental mass spectra and fragmentation patterns for this specific compound are not readily found in scientific databases.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-O stretches of the nitro group, C-Cl stretching, and various vibrations of the pyridine ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum, particularly for vibrations that are more Raman-active, such as symmetric stretches.

Specific experimental IR and Raman spectra for this compound are not currently documented in publicly accessible sources.

Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are crucial for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a chemical compound. A validated HPLC method would involve selecting an appropriate stationary phase (column) and mobile phase to achieve separation of this compound from any impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram. While a patent for a related synthesis mentions achieving a purity of over 95% for a final product, specific HPLC conditions and chromatograms for this compound are not detailed in the available literature.

Column Chromatography for Separation of Reaction Mixtures

Column chromatography is a fundamental purification technique in organic synthesis, essential for isolating desired compounds from complex reaction mixtures. In the synthesis of substituted pyridines, this method is frequently employed to separate isomers and unreacted starting materials from the target product.

For the purification of this compound, a typical column chromatography setup would involve a stationary phase, most commonly silica gel, and a mobile phase, which is a solvent or a mixture of solvents. The choice of the mobile phase is critical for achieving effective separation. A solvent system of varying polarity, such as a mixture of hexane and ethyl acetate (B1210297), is often used. By gradually increasing the polarity of the mobile phase, compounds with different polarities can be eluted from the column at different rates.

The separation is based on the differential adsorption of the components of the mixture onto the stationary phase. More polar compounds, like this compound with its hydroxyl group, will have a stronger interaction with the polar silica gel and thus will move down the column more slowly compared to less polar byproducts. The progress of the separation is monitored by techniques like thin-layer chromatography (TLC), and fractions containing the pure compound are collected.

Table 1: Illustrative Column Chromatography Parameters for Pyridine Derivatives

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane |

| Elution Order | Less polar impurities followed by the more polar target compound |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to investigate the properties of molecules at the atomic and electronic levels. These methods are invaluable for understanding the structure, reactivity, and spectroscopic features of compounds like this compound.

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock) for Electronic Structure and Conformational Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are used to determine the electronic structure and stable conformations of a molecule. These calculations solve the Schrödinger equation for the molecule, providing information about its geometry, energy levels, and electron distribution.

For this compound, DFT calculations, particularly with hybrid functionals like B3LYP, are expected to provide accurate predictions of bond lengths, bond angles, and dihedral angles. Such studies on related molecules like 2-hydroxy-3-nitropyridine have demonstrated good agreement between calculated and experimental data. Conformational analysis would be crucial to identify the most stable arrangement of the hydroxyl and nitro groups, considering potential intramolecular hydrogen bonding.

Hartree-Fock calculations, while generally less accurate than DFT for electron correlation effects, can still provide valuable insights into the electronic properties and serve as a baseline for more advanced computational methods.

Table 2: Representative Calculated Properties for a Substituted Pyridine

| Property | Method/Basis Set | Calculated Value |

| Ground State Energy | DFT/B3LYP/6-311++G(d,p) | (Value in Hartrees) |

| Dipole Moment | DFT/B3LYP/6-311++G(d,p) | (Value in Debye) |

| O-H Bond Length | DFT/B3LYP/6-311++G(d,p) | (Value in Ångstroms) |

| C-Cl Bond Length | DFT/B3LYP/6-311++G(d,p) | (Value in Ångstroms) |

Simulation and Interpretation of Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Quantum chemical calculations are instrumental in simulating these spectra, which aids in the interpretation of experimental data.

By calculating the harmonic vibrational frequencies at the optimized geometry of this compound using methods like DFT, a theoretical vibrational spectrum can be generated. These calculated frequencies are often systematically scaled to improve agreement with experimental spectra. The simulation allows for the assignment of specific vibrational modes to the observed spectral bands, such as the O-H stretch, N-O stretches of the nitro group, C-Cl stretch, and various pyridine ring vibrations. Studies on similar chloropyridines and nitropyridines have shown that DFT calculations can produce excellent agreement with experimental vibrational spectra.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | 3400-3600 |

| Aromatic C-H Stretch | 3000-3100 |

| Asymmetric NO₂ Stretch | 1500-1550 |

| Symmetric NO₂ Stretch | 1330-1370 |

| C-Cl Stretch | 650-800 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein.

Molecular docking predicts the preferred orientation of the ligand when it binds to the active site of a protein, providing insights into the binding affinity and mode of interaction. This is crucial in drug discovery for identifying potential drug candidates. For this compound, docking studies would involve placing the molecule into the binding pocket of a target protein and scoring the different poses based on intermolecular interactions like hydrogen bonds, and electrostatic and van der Waals forces.

Molecular dynamics simulations provide a more detailed view of the ligand-target interaction over time. An MD simulation would treat the atoms of the system as classical particles and solve Newton's equations of motion. This allows for the study of the conformational changes in both the ligand and the protein upon binding, the stability of the complex, and the calculation of binding free energies. Such simulations on derivatives of 2-chloropyridine (B119429) have been used to explore their potential as antitumor agents by studying their interactions with targets like telomerase.

Table 4: Key Parameters in Molecular Docking and Dynamics Simulations

| Simulation Type | Key Parameters |

| Molecular Docking | Scoring function, search algorithm, definition of the binding site |

| Molecular Dynamics | Force field, simulation time, temperature, pressure, solvent model |

Environmental and Safety Considerations in Research and Industrial Practice

Safe Handling Procedures in Academic and Industrial Settings

Safe handling of chloro-nitropyridine compounds in laboratory and industrial environments is dictated by a combination of engineering controls, personal protective equipment (PPE), and established standard operating procedures. While specific data for 2-Chloro-3-nitropyridin-4-ol is not detailed, procedures for structurally similar compounds like 2-Chloro-3-nitropyridine (B167233) and 2-Chloro-5-nitropyridine (B43025) provide a strong basis for safe handling protocols. fishersci.comjubilantingrevia.com

Engineering Controls and Personal Protective Equipment (PPE): Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. fishersci.comjubilantingrevia.com Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation. fishersci.com

Personal protective equipment is a critical line of defense. The following table summarizes recommended PPE based on safety data for related compounds:

| PPE Category | Recommendation | Source Citation |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | fishersci.com |

| Skin Protection | Handle with gloves inspected prior to use. Wear appropriate protective gloves and clothing to prevent skin exposure. Contaminated clothing should be laundered before reuse. | fishersci.comjubilantingrevia.comechemi.com |

| Respiratory Protection | Use only outdoors or in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be required. | jubilantingrevia.comechemi.com |

Handling and Storage: Chemicals like 2-Chloro-3-nitropyridine should be kept away from heat and sources of ignition. fishersci.com It is crucial to avoid contact with skin, eyes, and clothing and to prevent breathing dust or vapors. fishersci.comjubilantingrevia.com When using the product, eating, drinking, or smoking is prohibited. jubilantingrevia.com Containers should be kept tightly closed and stored in a well-ventilated place. fishersci.comfishersci.com Incompatible materials include strong oxidizing agents and acids. fishersci.comfishersci.com

Emergency Procedures: In case of accidental exposure, the following first-aid measures are recommended:

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, seek medical attention. fishersci.comjubilantingrevia.com

Skin Contact: Immediately wash off with plenty of soap and water. Remove all contaminated clothing. If skin irritation occurs, seek medical advice. fishersci.comfishersci.com

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice. fishersci.com

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse the mouth. Do not induce vomiting. fishersci.com

In the event of a fire, combustion can produce toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas. fishersci.com For spills, it is necessary to shut off ignition sources, ventilate the area, and prevent the material from entering drains or watercourses. jubilantingrevia.com

Environmental Fate and Potential Impact of Pyridine (B92270) Derivatives

Pyridine and its derivatives are released into the environment from various industrial activities. tandfonline.com Their environmental fate is determined by a combination of biotic and abiotic processes.

Persistence and Degradation: Pyridine is readily degraded by bacteria into ammonia (B1221849) and carbon dioxide. wikipedia.org In water or soil, it may be broken down by microorganisms within a few days to a few months. cdc.gov However, the persistence of pyridine derivatives can be prolonged. For instance, the half-lives of neonicotinoids, which are structurally related to pyridine, can exceed 1,000 days in soil, leading to accumulation with repeated use. nih.gov The structure of the derivative, including the nature and position of substituents on the pyridine ring, significantly affects its biodegradability. tandfonline.com While the unsubstituted pyridine ring degrades relatively quickly, chloropyridines may have different degradation patterns. tandfonline.comwikipedia.org

Environmental Distribution: Pyridine is highly soluble in water and evaporates easily into the air. cdc.gov In the atmosphere, it can take several months to years to break down. cdc.gov Due to their water solubility, nitrogen-containing heterocyclic compounds can potentially contaminate groundwater. mdpi.com Pyridine also adheres to soil particles, which can reduce its bioavailability to microorganisms and slow down degradation rates. wikipedia.orgcdc.gov

The following table summarizes the environmental characteristics of pyridine, the parent compound of this class of derivatives.

| Environmental Compartment | Fate and Behavior | Source Citation |

| Air | Evaporates easily. Breaks down slowly over months to years. | cdc.gov |

| Water | Very soluble. Biodegradation may be the most important degradation mechanism. | cdc.govnih.gov |

| Soil | Sticks to soil particles. Readily degraded by bacteria. Half-life can range from days to months. | tandfonline.comwikipedia.orgcdc.gov |

| Biota | Not likely to significantly accumulate in plants or animals. | cdc.gov |

Ecotoxicity: The discharge of pyridine-containing wastewater presents significant environmental challenges due to its toxicity. chemicalbook.com These compounds can pose a considerable threat to both aquatic and terrestrial organisms. mdpi.com Pyridine is known to be harmful to aquatic plants and animals. wikipedia.org The extensive use and persistence of some pyridine derivatives can lead to contamination of soils, waterways, and non-target plants, providing multiple routes for chronic exposure to wildlife. nih.gov

Regulatory and Occupational Safety Frameworks for Chemical Research

The research and industrial use of chemicals are governed by a complex framework of regulations designed to protect human health and the environment. acs.org These frameworks establish standards for safe handling, use, storage, and disposal of chemical substances. walshmedicalmedia.com

Key Regulatory Bodies and Legislation: In the United States, the Occupational Safety and Health Administration (OSHA) sets and enforces standards to ensure safe and healthful working conditions. walshmedicalmedia.com This includes regulations on hazard communication, personal protective equipment, and permissible exposure limits for chemicals in the workplace. walshmedicalmedia.commsesupplies.com The Environmental Protection Agency (EPA) is responsible for protecting human health and the environment, which includes regulating the use and disposal of chemical substances. walshmedicalmedia.com

The primary law for regulating chemicals in the U.S. is the Toxic Substances Control Act (TSCA) , which was updated in 2016. TSCA mandates that the EPA review chemicals to assess their safety and regulate those that pose an unreasonable risk. americanchemistry.com

In Europe, two key regulations are:

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): This regulation requires companies to register chemicals and demonstrate their safe use. lumarquimica.com

CLP (Classification, Labelling and Packaging) Regulation: This establishes the guidelines for the classification, labeling, and packaging of chemicals to ensure user safety. lumarquimica.com

The following table outlines major regulatory frameworks and their functions.

| Regulatory Framework/Agency | Jurisdiction | Key Function | Source Citation |

| OSHA (Occupational Safety and Health Administration) | United States | Sets and enforces workplace safety standards, including chemical handling, PPE, and hazard communication. | walshmedicalmedia.commsesupplies.com |

| EPA (Environmental Protection Agency) | United States | Regulates the use and disposal of chemicals to protect the environment and public health. | walshmedicalmedia.com |

| TSCA (Toxic Substances Control Act) | United States | Primary law for evaluating and regulating new and existing chemicals in commerce to ensure they do not pose unreasonable risks. | americanchemistry.com |

| REACH Regulation | Europe | Mandates the registration, evaluation, and authorization of chemical substances to promote responsible use. | lumarquimica.com |

| CLP Regulation | Europe | Establishes guidelines for the classification, labelling, and packaging of chemicals to ensure worker and consumer safety. | lumarquimica.com |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-3-nitropyridin-4-OL, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via nitration and chlorination of pyridine derivatives. For example, nitration of 4-hydroxypyridine followed by selective chlorination at the 2-position. Optimization involves adjusting reaction temperature (e.g., 0–5°C for nitration to minimize side products) and stoichiometric ratios of reagents like HNO₃/H₂SO₄ for nitration and POCl₃ for chlorination .

- Characterization : Monitor reaction progress using TLC and HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) to achieve ≥95% purity .

Q. How can NMR and IR spectroscopy confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Expect aromatic proton signals in the δ 7.5–8.5 ppm range. The hydroxyl (4-OH) proton may appear as a broad singlet (~δ 10–12 ppm) .

- ¹³C NMR : Peaks corresponding to C-Cl (~δ 110–120 ppm) and nitro groups (C-NO₂, ~δ 140–150 ppm) .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodology : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) to calculate molecular orbitals, electrostatic potential maps, and Fukui indices. These predict electrophilic/nucleophilic sites, such as the chloro group’s susceptibility to substitution .

- Validation : Compare computed vibrational spectra (IR) and NMR chemical shifts with experimental data to refine computational models .

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of nitro-pyridine derivatives?

- Strategy : Perform single-crystal X-ray diffraction (SCXRD) to determine bond lengths and angles. For example, the O-H bond length in the enol form (~1.32 Å) vs. keto form (~1.24 Å) can distinguish tautomers .

- Tools : Use SHELXL for refinement. Hydrogen bonding networks (e.g., O-H···O/N interactions) further validate tautomeric stability .

Q. What experimental and analytical approaches address discrepancies in reported solubility and stability data?

- Contradiction Analysis :

| Solvent | Reported Solubility (mg/mL) | Source |

|---|---|---|

| DMSO | 50–60 | |

| Ethanol | 10–15 |

- Resolution : Replicate experiments under controlled conditions (e.g., humidity, temperature). Use Karl Fischer titration to quantify water content, which may affect solubility .

Methodological Guidance

Q. How to design a reaction pathway for synthesizing analogs of this compound with modified substituents?

- Step 1 : Identify target substituents (e.g., 3-NO₂ → 3-CN) and select compatible protecting groups (e.g., acetyl for -OH).

- Step 2 : Use cross-coupling reactions (e.g., Suzuki for aryl groups) or nucleophilic aromatic substitution (for -Cl replacement). Monitor regioselectivity via LC-MS .

Q. What strategies mitigate decomposition during storage of nitro-pyridine derivatives?

- Storage Conditions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。